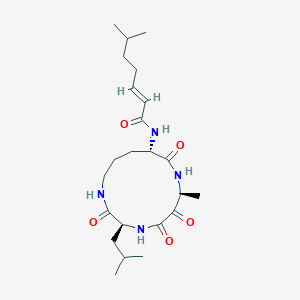

Eurystatin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eurystatin A is a natural product found in Streptomyces eurythermus with data available.

Aplicaciones Científicas De Investigación

Prolyl Endopeptidase Inhibition

Eurystatin A is primarily recognized as a prolyl endopeptidase inhibitor . This enzyme plays a crucial role in the metabolism of neuropeptides and has implications in various neurological disorders. Studies have shown that this compound exhibits strong inhibitory activity against prolyl endopeptidases, which could lead to therapeutic applications in treating conditions such as Alzheimer’s disease and other cognitive impairments .

Case Study: Neuroprotective Effects

Research indicates that this compound may have anti-amnesic properties similar to synthetic inhibitors. In experimental models, it has demonstrated the ability to improve memory retention and cognitive function, suggesting its potential as a neuroprotective agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Its production is often linked to co-cultivation systems that enhance the biosynthesis of secondary metabolites, including other bioactive compounds.

Data Table: Antimicrobial Efficacy

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Biotechnological Applications

The biotechnological potential of this compound extends to its use in microbial fermentation processes. Optimizing fermentation conditions can significantly increase the yield of this compound and its analogs.

Fermentation Optimization

- Strain Improvement: Enhancements in Streptomyces eurythermus strains through genetic modifications have led to higher productivity of this compound.

- Controlled Biosynthesis: Utilizing chemically defined media allows for precise control over the biosynthetic pathways, facilitating the generation of novel eurystatin analogs such as C, D, E, and F .

Synthesis and Chemical Applications

The total synthesis of this compound has been achieved using various chemical methods, showcasing its structural complexity and potential for further chemical modifications. The synthesis involves multiple steps, including the Passerini reaction, which aids in constructing key functional groups necessary for its biological activity .

Synthesis Overview

- Key Steps:

- Formation of p-amino-a-hydroxy compounds.

- Saponification and conversion into dipeptolide structures.

This synthetic versatility opens avenues for developing derivatives with enhanced biological activities.

Future Research Directions

Ongoing research is necessary to fully elucidate the mechanisms of action of this compound and its derivatives. Potential areas for exploration include:

- Mechanistic Studies: Understanding how this compound interacts at the molecular level with target enzymes.

- Clinical Trials: Assessing the efficacy and safety of this compound in human subjects for cognitive disorders.

- Novel Derivatives: Investigating new analogs that may exhibit improved potency or reduced side effects compared to natural this compound.

Propiedades

Número CAS |

137563-63-4 |

|---|---|

Fórmula molecular |

C23H38N4O5 |

Peso molecular |

450.6 g/mol |

Nombre IUPAC |

(E)-6-methyl-N-[(3S,7S,10S)-7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]hept-2-enamide |

InChI |

InChI=1S/C23H38N4O5/c1-14(2)9-6-7-11-19(28)26-17-10-8-12-24-21(30)18(13-15(3)4)27-23(32)20(29)16(5)25-22(17)31/h7,11,14-18H,6,8-10,12-13H2,1-5H3,(H,24,30)(H,25,31)(H,26,28)(H,27,32)/b11-7+/t16-,17-,18-/m0/s1 |

Clave InChI |

LUORGXVDSLVJSV-FTDILOGSSA-N |

SMILES |

CC1C(=O)C(=O)NC(C(=O)NCCCC(C(=O)N1)NC(=O)C=CCCC(C)C)CC(C)C |

SMILES isomérico |

C[C@H]1C(=O)C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N1)NC(=O)/C=C/CCC(C)C)CC(C)C |

SMILES canónico |

CC1C(=O)C(=O)NC(C(=O)NCCCC(C(=O)N1)NC(=O)C=CCCC(C)C)CC(C)C |

Sinónimos |

BU 4164E A BU-4164E A eurystatin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.